molecular formula C9H6F3NO B1405971 4-(2,2-Difluoroethoxy)-2-fluorobenzonitrile CAS No. 1539535-70-0

4-(2,2-Difluoroethoxy)-2-fluorobenzonitrile

Cat. No.: B1405971
CAS No.: 1539535-70-0
M. Wt: 201.14 g/mol
InChI Key: CXXPJHYKIQLERZ-UHFFFAOYSA-N
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Description

4-(2,2-Difluoroethoxy)-2-fluorobenzonitrile is a fluorinated aromatic nitrile characterized by a benzene ring substituted with a nitrile group at position 1, a fluorine atom at position 2, and a 2,2-difluoroethoxy group at position 4. Its molecular formula is C₉H₆F₃NO, with a molecular weight of 189.04 g/mol . This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals due to its electron-withdrawing substituents, which enhance reactivity in coupling and substitution reactions.

Properties

IUPAC Name

4-(2,2-difluoroethoxy)-2-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO/c10-8-3-7(14-5-9(11)12)2-1-6(8)4-13/h1-3,9H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXXPJHYKIQLERZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCC(F)F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-Difluoroethoxy)-2-fluorobenzonitrile typically involves the reaction of 2-fluorobenzonitrile with 2,2-difluoroethanol in the presence of a suitable base and a catalyst. The reaction conditions often include:

    Base: Potassium carbonate or sodium hydride

    Catalyst: Palladium or copper-based catalysts

    Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)

    Temperature: 80-120°C

    Reaction Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of high-throughput screening for catalyst selection and reaction optimization is common to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Difluoroethoxy)-2-fluorobenzonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The benzonitrile group can be oxidized to form corresponding carboxylic acids.

    Reduction: The nitrile group can be reduced to form amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Major Products

    Nucleophilic Substitution: Formation of substituted benzonitriles.

    Oxidation: Formation of 4-(2,2-Difluoroethoxy)-2-fluorobenzoic acid.

    Reduction: Formation of 4-(2,2-Difluoroethoxy)-2-fluorobenzylamine.

Scientific Research Applications

4-(2,2-Difluoroethoxy)-2-fluorobenzonitrile is utilized in various fields of scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Employed in the development of advanced materials, such as polymers and coatings, due to its unique chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 4-(2,2-Difluoroethoxy)-2-fluorobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares 4-(2,2-Difluoroethoxy)-2-fluorobenzonitrile with structurally related fluorobenzonitriles:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Applications
This compound Not explicitly provided C₉H₆F₃NO 189.04 2-F, 4-(OCH₂CF₂H) Pharmaceutical intermediates
4-Ethoxy-2,3-difluorobenzonitrile 126162-96-7 C₉H₇F₂NO 195.16 2-F, 3-F, 4-OCH₂CH₃ Organic synthesis intermediates
2-Fluoro-6-(4-methylphenoxy)benzonitrile Not provided C₁₄H₁₀FNO ~227.2 (calculated) 2-F, 6-(4-CH₃C₆H₄O) Specialty chemical synthesis
2-(4-(2,2-Difluoroethoxy)phenyl)acetonitrile 1179604-29-5 C₁₀H₉F₂NO 197.18 4-(OCH₂CF₂H), CH₂CN substituent Agrochemical intermediates
2-Fluoro-4-(4-fluorophenyl)benzonitrile 1214332-40-7 C₁₃H₇F₂N 215.20 2-F, 4-(4-FC₆H₄) Pharmaceutical research

Key Differences in Substituent Effects

  • Fluorine Position : The target compound’s 2-fluoro substituent enhances electrophilic substitution at the para position, whereas 4-Ethoxy-2,3-difluorobenzonitrile (2- and 3-fluoro) exhibits steric hindrance, altering reactivity .
  • Ether Group: The 2,2-difluoroethoxy group in the target compound increases electron-withdrawing effects compared to ethoxy or methylphenoxy groups in analogs, influencing solubility and metabolic stability .
  • Nitrile vs. Acetonitrile : 2-(4-(2,2-Difluoroethoxy)phenyl)acetonitrile replaces the nitrile with an acetonitrile group, reducing aromatic conjugation and altering biological activity .

Research Findings and Data Gaps

  • Thermal Stability : The target compound’s decomposition temperature (~250°C) exceeds that of 4-Ethoxy-2,3-difluorobenzonitrile (~200°C), attributed to stronger C-F bonds .
  • Solubility: this compound shows lower aqueous solubility (0.12 mg/mL) compared to 2-Fluoro-6-(4-methylphenoxy)benzonitrile (0.45 mg/mL) due to hydrophobic difluoroethoxy groups .
  • Toxicity: Limited data exist for the target compound, but fluorobenzonitriles generally require careful handling to avoid respiratory and dermal irritation .

Biological Activity

4-(2,2-Difluoroethoxy)-2-fluorobenzonitrile is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of fluorine atoms in its structure enhances its lipophilicity and metabolic stability, making it a candidate for various pharmaceutical applications. This article explores the biological activity of this compound, focusing on its mechanism of action, antimicrobial properties, and structure-activity relationships.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following features:

  • Fluorinated Aromatic Ring : The incorporation of fluorine atoms increases the compound's reactivity and interaction with biological targets.
  • Nitrile Group : This functional group is known to participate in various biochemical interactions.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The fluorine atoms enhance binding affinity to enzymes and receptors, which can modulate their activity. The nitrile group may also facilitate interactions with biomolecules, influencing the compound's overall biological effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of fluorinated compounds similar to this compound. For instance, derivatives containing fluorine have shown significant inhibition against various bacterial strains.

Case Studies

  • Inhibition Zones : In a study comparing several fluoroaryl compounds, those with similar structures exhibited considerable antimicrobial activity. The zone of inhibition for these compounds ranged from 14 mm to 16 mm against Staphylococcus aureus .
    CompoundZone of Inhibition (mm)MIC (µM)
    MA-11561516
    MA-11151632
    MA-11161664
  • Minimum Inhibitory Concentrations (MIC) : The MIC values for these compounds indicate their potency, with lower values representing higher efficacy against microbial growth .

Structure-Activity Relationship (SAR)

The structure-activity relationship of fluorinated compounds suggests that the introduction of fluorine into the phenyl group significantly enhances antibacterial activity. Modifications at specific positions on the aromatic ring can lead to varying degrees of biological effectiveness. For example, replacing certain moieties can either enhance or diminish antimicrobial properties .

Comparative Analysis

When compared to other similar compounds, such as 5-(2,2-Difluoropropoxy)-2-fluorobenzonitrile, this compound shows unique chemical reactivity due to its substitution pattern. This uniqueness may contribute to its distinct biological activities and potential applications in drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(2,2-Difluoroethoxy)-2-fluorobenzonitrile
Reactant of Route 2
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4-(2,2-Difluoroethoxy)-2-fluorobenzonitrile

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